molecular formula C18H19ClN6O2 B2534841 3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021094-18-7

3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No. B2534841
CAS RN: 1021094-18-7
M. Wt: 386.84
InChI Key: FZXHSUNPDDYWIM-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine derivatives have been found to have diverse biological potential and are considered as bioisosteres with purines .

Scientific Research Applications

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidines, are recognized for their broad range of medicinal properties including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities (Cherukupalli et al., 2017). These scaffolds have been extensively studied for their structure-activity relationships, highlighting their potential as building blocks for developing drug-like candidates.

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]Pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold is particularly noted for its privileged status in drug discovery. It serves as a versatile foundation for synthesizing compounds with a wide spectrum of biological properties. This reflects the potential of closely related structures, like 3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, in the development of new therapeutic agents (Cherukupalli et al., 2017).

Application in Optoelectronic Materials

Quinazolines and pyrimidines, structural analogues of pyrazolo[3,4-d]pyrimidines, have been explored for their applications in optoelectronic materials. Their incorporation into π-extended conjugated systems has been valuable for creating novel materials for organic light-emitting diodes (OLEDs), highlighting the potential of related compounds in the field of materials science (Lipunova et al., 2018).

Chemical and Pharmacological Interest in Morpholine and Pyrans Derivatives

Morpholine derivatives, part of the chemical structure of the subject compound, have been investigated for a wide spectrum of pharmacological activities, further underscoring the versatility and potential of compounds containing morpholine rings for various scientific and medicinal applications (Asif & Imran, 2019).

properties

IUPAC Name

3-chloro-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2/c19-14-3-1-2-13(10-14)18(26)20-4-5-25-17-15(11-23-25)16(21-12-22-17)24-6-8-27-9-7-24/h1-3,10-12H,4-9H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXHSUNPDDYWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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